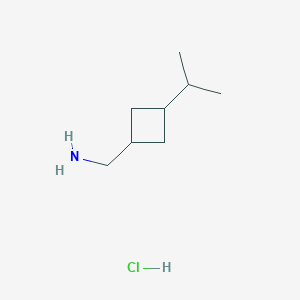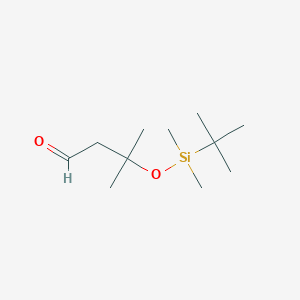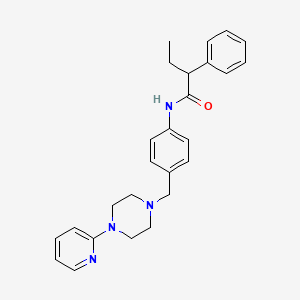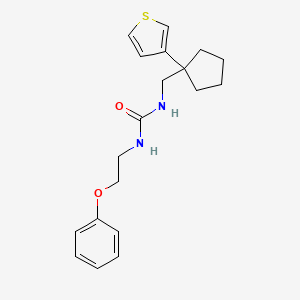![molecular formula C19H30N4O2 B2500244 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-90-0](/img/structure/B2500244.png)
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is an organic compound that belongs to the dihydropyridazinone family. This compound's unique structure, featuring a cyclopropyl group, a morpholine moiety, and a piperidine core, makes it interesting for various applications in chemical, biological, and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, multiple synthetic routes can be employed:
Cyclopropyl Introduction: : A cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazo compounds and a transition metal catalyst.
Morpholine and Piperidine Incorporation: : The morpholine and piperidine moieties are integrated through nucleophilic substitution reactions, where appropriate precursors like halides or sulfonates are used under mild basic conditions.
Dihydropyridazinone Formation: : Finally, the dihydropyridazinone core is formed through cyclization reactions, typically under acidic or neutral conditions.
Industrial Production Methods
Industrially, the production of this compound often relies on optimized synthetic routes that minimize waste and maximize yield. Large-scale production generally involves automated systems and continuous flow reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like peroxides or molecular oxygen.
Reduction: : Reduction reactions can be performed using agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon).
Substitution: : It can undergo substitution reactions, particularly on the piperidine and morpholine moieties, using electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Peroxides, oxygen, or hypervalent iodine compounds.
Reduction: : Hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: : Alkyl halides, sulfonates, or other electrophiles in basic or neutral media.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Generation of alcohols or amines.
Substitution: : Introduction of new functional groups such as alkyl, aryl, or heteroaryl moieties.
Applications De Recherche Scientifique
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is pivotal in various research areas:
Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.
Biology: : Investigated for its potential as a modulator of biological pathways, particularly in cell signaling.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: : Applied in the development of new materials and catalytic systems.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Proteins, enzymes, and receptors involved in key biological pathways.
Pathways: : Inhibition or activation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
When comparing 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one with similar compounds, its uniqueness lies in:
Structure: : The combination of cyclopropyl, morpholine, and piperidine moieties in a dihydropyridazinone framework.
Reactivity: : Its ability to undergo diverse chemical reactions, offering versatility in synthetic applications.
List of Similar Compounds
6-Cyclopropyl-2-(piperidin-4-ylmethyl)-2,3-dihydropyridazin-3-one
2-(Morpholin-4-yl)-2,3-dihydropyridazin-3-one
6-Cyclopropyl-2-(piperidin-4-yl)-2,3-dihydropyridazin-3-one
Propriétés
IUPAC Name |
6-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-19-4-3-18(17-1-2-17)20-23(19)15-16-5-7-21(8-6-16)9-10-22-11-13-25-14-12-22/h3-4,16-17H,1-2,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVWTCIMPMAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)
![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2500168.png)
![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)

![3-Methyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2500176.png)
![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)
